

Application Notes and Protocols: MAP855 in Mouse Models

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Compound of Interest

Compound Name: MAP855

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Introduction

MAP855 is a highly potent, selective, and orally active inhibitor of MEK1/2 kinases.[1] As an ATP-competitive inhibitor, **MAP855** effectively blocks the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is a common feature in many human cancers, making MEK1/2 attractive targets for therapeutic intervention.[4][5] **MAP855** has demonstrated efficacy in both wild-type and mutant MEK1/2 models, showing comparable efficacy to clinically approved MEK inhibitors.[6][7] These application notes provide recommended dosages and detailed protocols for the use of **MAP855** in preclinical mouse models.

Data Presentation

Table 1: Recommended Dosage and Pharmacokinetic Parameters of **MAP855** in Rodents

Parameter	Value	Species	Administration Route	Study Details	Reference
Intravenous (IV) Dosage	3 mg/kg	Rat	Intravenous	Single dose pharmacokinetic study.	[1]
Oral (PO) Dosage	10 mg/kg	Rat	Oral	Single dose pharmacokinetic study showing good oral bioavailability.	[1]
Oral (PO) Efficacy Dosage	30 mg/kg (b.i.d.)	Mouse	Oral	14-day study, achieved comparable efficacy to trametinib without body weight loss.	[1]
pERK EC50	5 nM	-	In vitro (A375 cells)	Demonstrates potent inhibition of the ERK signaling pathway.	[1]
MEK1 ERK2 Cascade IC50	3 nM	-	In vitro	Shows high potency against the target kinases.	[1]
Oral Bioavailability	44%	Mouse	Oral	Pharmacokinetic parameter.	[1]

Clearance (CL)	32 mL/min*kg	Mouse	-	Pharmacokinetic parameter.	[1]
Volume of Distribution (Vss)	2.6 L/kg	Mouse	-	Pharmacokinetic parameter.	[1]

Experimental Protocols

1. Preparation of **MAP855** for In Vivo Administration

Successful in vivo studies depend on the appropriate formulation of the therapeutic agent. Below are three validated protocols for the preparation of **MAP855** for administration to mouse models. The choice of vehicle may depend on the specific experimental requirements and administration route.

Protocol 1: Aqueous Formulation

This formulation is suitable for oral (p.o.) or intravenous (i.v.) administration.

- Materials:
 - **MAP855** powder
 - Dimethyl sulfoxide (DMSO)
 - PEG300
 - Tween-80
 - Saline (0.9% NaCl)
- Procedure:
 - Prepare a stock solution of **MAP855** in DMSO (e.g., 25 mg/mL).
 - For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

- Mix the solution thoroughly.
- Add 50 μ L of Tween-80 and mix until the solution is homogeneous.
- Add 450 μ L of Saline to reach the final volume of 1 mL.
- It is recommended to prepare this working solution fresh on the day of use.[\[1\]](#)

Protocol 2: Cyclodextrin-Based Formulation

This formulation can enhance the solubility of **MAP855** for oral administration.

- Materials:
 - **MAP855** powder
 - Dimethyl sulfoxide (DMSO)
 - 20% SBE- β -CD in Saline
- Procedure:
 - Prepare a stock solution of **MAP855** in DMSO (e.g., 25 mg/mL).
 - For a 1 mL working solution, add 100 μ L of the DMSO stock solution to 900 μ L of 20% SBE- β -CD in Saline.
 - Mix thoroughly until a clear solution is obtained.
 - This formulation should be prepared fresh for each use.[\[1\]](#)

Protocol 3: Oil-Based Formulation

This formulation is suitable for oral gavage (p.o.) and may be preferred for longer-term studies.

- Materials:
 - **MAP855** powder

- Dimethyl sulfoxide (DMSO)
- Corn oil
- Procedure:
 - Prepare a stock solution of **MAP855** in DMSO (e.g., 25 mg/mL).
 - For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of Corn oil.
 - Mix vigorously until the solution is uniform.
 - Care should be taken with this protocol for studies exceeding two weeks.[\[1\]](#)

2. Administration of **MAP855** to Mice

The following protocols are generalized and should be adapted to specific experimental designs and institutional guidelines.

Oral Administration (Gavage)

- Prepare the **MAP855** formulation as described above.
- Accurately weigh each mouse to determine the correct dosing volume.
- Administer the calculated volume of the **MAP855** solution using a suitable oral gavage needle.
- Monitor the animals for any signs of distress post-administration.

Intravenous Administration (Tail Vein Injection)

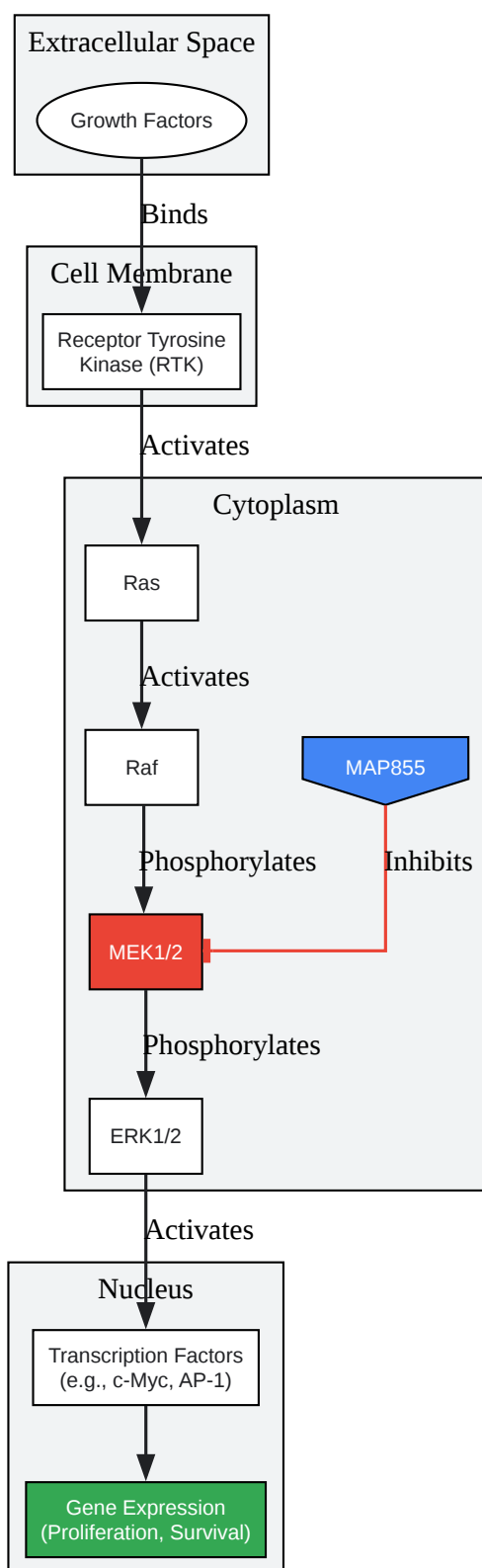
- Prepare the aqueous formulation of **MAP855**.
- Warm the mouse under a heat lamp to dilate the tail veins.
- Place the mouse in a suitable restraint device.
- Disinfect the tail with an alcohol swab.

- Inject the calculated volume of the **MAP855** solution slowly into a lateral tail vein using a 27-gauge or smaller needle.
- Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
- Return the mouse to its cage and monitor for any adverse reactions.

Signaling Pathway

MAPK/ERK Signaling Pathway and the Action of **MAP855**

The MAPK/ERK pathway is a crucial signaling cascade that transmits extracellular signals to the cell nucleus, influencing a wide range of cellular processes.[3] **MAP855** acts as a selective inhibitor of MEK1/2, key kinases within this pathway.[1][8][9] By blocking the phosphorylation and subsequent activation of ERK1/2, **MAP855** effectively curtails the downstream signaling that promotes cell proliferation and survival.[2]



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Caption: The inhibitory action of **MAP855** on the MAPK/ERK signaling pathway.

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- To cite this document: BenchChem. [Application Notes and Protocols: MAP855 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827909#recommended-dosage-of-map855-for-mouse-models]

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